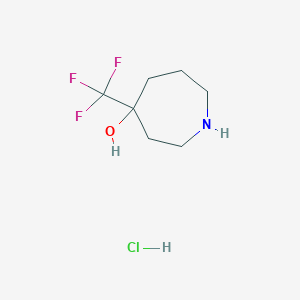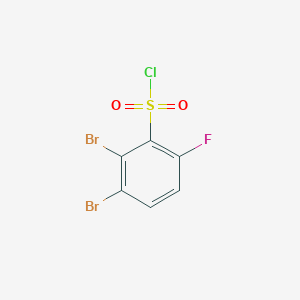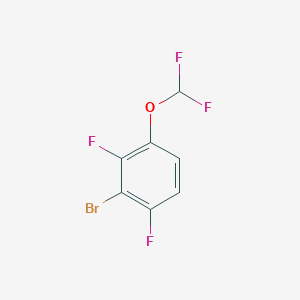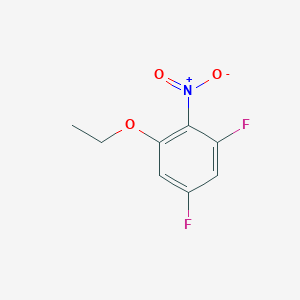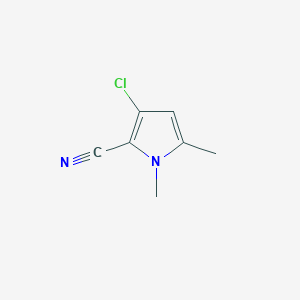
3-chloro-1,5-dimethyl-1H-pyrrole-2-carbonitrile
Descripción general
Descripción
3-chloro-1,5-dimethyl-1H-pyrrole-2-carbonitrile is a chemical compound with the CAS number 1881332-74-6 . It has a molecular weight of 154.6 . It is a powder at room temperature .
Molecular Structure Analysis
The molecular formula of 3-chloro-1,5-dimethyl-1H-pyrrole-2-carbonitrile is C7H7ClN2 . Unfortunately, specific details about the molecular structure of this compound were not found in the search results.Physical And Chemical Properties Analysis
3-chloro-1,5-dimethyl-1H-pyrrole-2-carbonitrile is a powder at room temperature . The compound is stable under normal temperatures and pressures .Aplicaciones Científicas De Investigación
Therapeutic Potential of Pyrrole and Pyrrolidine Analogs
- Scientific Field : Medicinal Chemistry
- Application Summary : Pyrrole and pyrrolidine analogs have diverse biological and medicinal importance. They are found in biomolecules such as chlorophyll, hemoglobin, myoglobin, and cytochrome, playing vital roles in photosynthesis, oxygen carrying and storage, and redox cycling reactions .
- Results or Outcomes : These compounds have shown potential in various therapeutic areas, including anticancer, anti-inflammatory, antiviral, and antituberculosis treatments .
Pyrrole in Key Medicinal Hetero-aromatics
- Scientific Field : Pharmaceutical Chemistry
- Application Summary : Pyrrole is a biologically active scaffold with diverse activities. It is found in many natural products and marketed drugs .
- Results or Outcomes : Drugs containing a pyrrole ring system have shown a wide range of biological properties such as antipsychotic, β-adrenergic antagonist, anxiolytic, anticancer (leukemia, lymphoma and myelofibrosis etc.), antibacterial, antifungal, antiprotozoal, antimalarial and many more .
Pyrrole in Antiepileptic and Anticonvulsant Drugs
- Scientific Field : Neuropharmacology
- Application Summary : Certain pyrrole analogs, such as Phensuximide, possess antiepileptic and anticonvulsant properties .
- Results or Outcomes : These drugs have been shown to be effective in controlling seizures in patients with epilepsy .
Pyrrole in Inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor (VEGFR)
- Scientific Field : Oncology
- Application Summary : Certain pyrrole analogs have been found to be competitive inhibitors of EGFR and VEGFR, which are important targets in cancer therapy .
- Results or Outcomes : These inhibitors have shown potential in inhibiting the growth of cancer cells .
Pyrrole in Antibacterial and Antifungal Drugs
- Scientific Field : Microbiology
- Application Summary : Pyrrole-containing compounds have been found to have antibacterial and antifungal properties .
- Results or Outcomes : These drugs have been shown to be effective in treating various bacterial and fungal infections .
Pyrrole in Antimalarial Drugs
- Scientific Field : Parasitology
- Application Summary : Certain pyrrole-containing compounds have been found to have antimalarial properties .
- Results or Outcomes : These drugs have been shown to be effective in treating malaria .
Pyrrole in Antidiabetic Drugs
- Scientific Field : Endocrinology
- Application Summary : Certain pyrrole analogs have been found to have antidiabetic properties .
- Results or Outcomes : These drugs have been shown to be effective in controlling blood sugar levels in patients with diabetes .
Pyrrole in Anti-allergic Drugs
- Scientific Field : Allergology
- Application Summary : Some pyrrole-containing compounds have been found to have anti-allergic properties .
- Results or Outcomes : These drugs have been shown to be effective in managing allergic reactions .
Pyrrole in Antiviral Drugs
- Scientific Field : Virology
- Application Summary : Certain pyrrole analogs have been found to have antiviral properties .
- Results or Outcomes : These drugs have been shown to be effective in treating various viral infections .
Pyrrole in Synthesis of Branched Oligosaccharides
- Scientific Field : Organic Chemistry
- Application Summary : Certain pyrrole analogs have been used as reagents in the synthesis of branched oligosaccharides .
- Results or Outcomes : These reagents have been shown to be effective in synthesizing branched oligosaccharides .
Pyrrole in Synthesis of Fluorescent Chemosensors
- Scientific Field : Analytical Chemistry
- Application Summary : Certain pyrrole analogs have been used in the synthesis of fluorescent chemosensors .
- Results or Outcomes : These reagents have been shown to be effective in synthesizing fluorescent chemosensors .
Pyrrole in Synthesis of 1,2-Diamines
Safety And Hazards
Propiedades
IUPAC Name |
3-chloro-1,5-dimethylpyrrole-2-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7ClN2/c1-5-3-6(8)7(4-9)10(5)2/h3H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GOUZOMYZHVVEGV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(N1C)C#N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
154.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-chloro-1,5-dimethyl-1H-pyrrole-2-carbonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



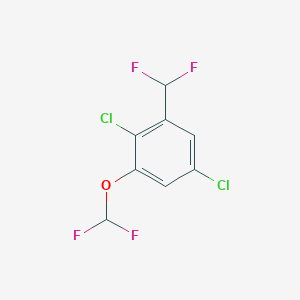
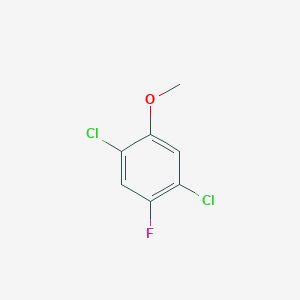
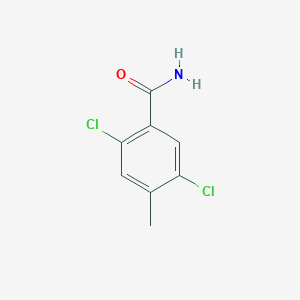
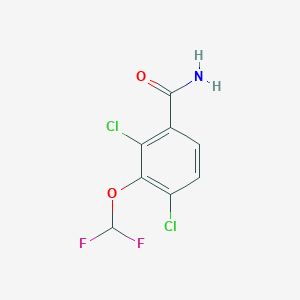
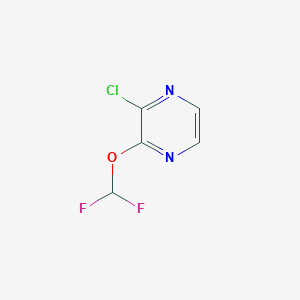
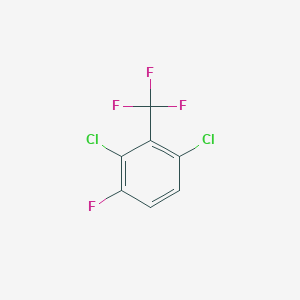
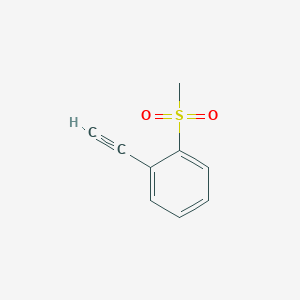
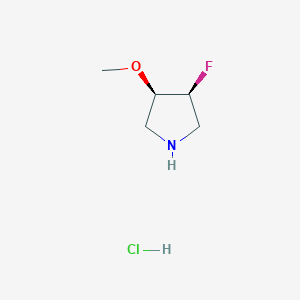
![5-[3-(Trifluoromethoxy)phenyl]-1,3,4-thiadiazol-2-amine hydrochloride](/img/structure/B1459816.png)
